N-[2-(1-Azepanylcarbonyl)phenyl]-6-methyl-6H-dibenzo[C,E][1,2]thiazine-9-carboxamide 5,5-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(1-Azepanylcarbonyl)phenyl]-6-methyl-6H-dibenzo[C,E][1,2]thiazine-9-carboxamide 5,5-dioxide is a complex organic compound that belongs to the class of thiazine derivatives. Thiazine derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of N-[2-(1-Azepanylcarbonyl)phenyl]-6-methyl-6H-dibenzo[C,E][1,2]thiazine-9-carboxamide 5,5-dioxide involves multiple steps. One common synthetic route includes the reaction of 2-aminobenzenesulfonamides with trimethyl orthoacetate to form the thiazine ring . The reaction conditions typically involve the use of a solvent such as ethanol and a catalyst like hydrochloric acid. Industrial production methods may involve scaling up this process with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
N-[2-(1-Azepanylcarbonyl)phenyl]-6-methyl-6H-dibenzo[C,E][1,2]thiazine-9-carboxamide 5,5-dioxide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
N-[2-(1-Azepanylcarbonyl)phenyl]-6-methyl-6H-dibenzo[C,E][1,2]thiazine-9-carboxamide 5,5-dioxide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of N-[2-(1-Azepanylcarbonyl)phenyl]-6-methyl-6H-dibenzo[C,E][1,2]thiazine-9-carboxamide 5,5-dioxide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to the disruption of cellular processes. For example, it can inhibit the activity of ATP-sensitive potassium channels, which play a crucial role in regulating cellular functions . Additionally, it can modulate the activity of AMPA receptors, which are involved in synaptic transmission in the nervous system .
Comparison with Similar Compounds
N-[2-(1-Azepanylcarbonyl)phenyl]-6-methyl-6H-dibenzo[C,E][1,2]thiazine-9-carboxamide 5,5-dioxide is unique compared to other similar compounds due to its specific structural features and biological activities. Similar compounds include:
1,2,4-Benzothiadiazine-1,1-dioxide: Known for its antihypertensive and antidiabetic properties.
Thiazole derivatives: These compounds exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.
Benzothiazine derivatives: These compounds are known for their medicinal importance and are used in the treatment of various diseases.
Properties
Molecular Formula |
C27H27N3O4S |
---|---|
Molecular Weight |
489.6 g/mol |
IUPAC Name |
N-[2-(azepane-1-carbonyl)phenyl]-6-methyl-5,5-dioxobenzo[c][1,2]benzothiazine-9-carboxamide |
InChI |
InChI=1S/C27H27N3O4S/c1-29-24-15-14-19(18-22(24)20-10-5-7-13-25(20)35(29,33)34)26(31)28-23-12-6-4-11-21(23)27(32)30-16-8-2-3-9-17-30/h4-7,10-15,18H,2-3,8-9,16-17H2,1H3,(H,28,31) |
InChI Key |
PXVHSHNGGJQWCS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C(=O)NC3=CC=CC=C3C(=O)N4CCCCCC4)C5=CC=CC=C5S1(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.